molecular formula C9H12BrNOS B7937996 5-bromo-4-methyl-N-propylthiophene-2-carboxamide

5-bromo-4-methyl-N-propylthiophene-2-carboxamide

Cat. No.: B7937996
M. Wt: 262.17 g/mol
InChI Key: ZTMVZYNZYUIOEX-UHFFFAOYSA-N
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Description

5-bromo-4-methyl-N-propylthiophene-2-carboxamide is a chemical compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-N-propylthiophene-2-carboxamide can be achieved through several methods. One common approach involves the bromination of 4-methylthiophene-2-carboxamide followed by N-propylation. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The N-propylation step can be carried out using propylamine in the presence of a suitable base such as sodium hydride or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and N-propylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-N-propylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    N-propylation: Propylamine with a base like sodium hydride or potassium carbonate.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or borane.

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene amines.

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by modulating the activity of certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-4-methyl-N-propylthiophene-2-carboxamide is unique due to the presence of both a bromine atom and a propyl group on the thiophene ring, which can influence its reactivity and properties.

Properties

IUPAC Name

5-bromo-4-methyl-N-propylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-3-4-11-9(12)7-5-6(2)8(10)13-7/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMVZYNZYUIOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(S1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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